molecular formula C9H3ClF6O B13494578 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one

1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13494578
M. Wt: 276.56 g/mol
InChI Key: MWIQDNFQGUDVJN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of both chloro and trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-chloro-4-(trifluoromethyl)phenylboronic acid with a trifluoroacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-4-(trifluoromethyl)phenylacetic acid
  • 3-Chloro-4-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde

Comparison: 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one stands out due to its unique combination of chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and a broader range of applications .

Properties

Molecular Formula

C9H3ClF6O

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3ClF6O/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3H

InChI Key

MWIQDNFQGUDVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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